molecular formula C14H21Cl2NO2 B5161982 1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride

1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride

Cat. No. B5161982
M. Wt: 306.2 g/mol
InChI Key: MXHUVDUAHVJQES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride, also known as ICI-118,551, is a selective beta-2 adrenergic receptor antagonist. It is widely used in scientific research as a tool to study the role of beta-2 adrenergic receptors in various physiological and pathological conditions.

Mechanism of Action

1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride selectively blocks the beta-2 adrenergic receptor, which is a G protein-coupled receptor that is activated by the catecholamines adrenaline and noradrenaline. The beta-2 adrenergic receptor is widely distributed in various tissues, including the lungs, heart, skeletal muscle, and adipose tissue. Activation of the beta-2 adrenergic receptor leads to the activation of adenylate cyclase, which in turn increases the intracellular levels of cyclic AMP (cAMP). cAMP activates protein kinase A (PKA), which phosphorylates various target proteins, leading to a wide range of physiological effects, such as bronchodilation, vasodilation, and glycogenolysis. By blocking the beta-2 adrenergic receptor, 1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride inhibits these effects.
Biochemical and Physiological Effects:
1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to have a number of biochemical and physiological effects in various tissues. In the lungs, it inhibits bronchodilation and airway smooth muscle relaxation. In the heart, it reduces the contractility and heart rate. In skeletal muscle, it reduces glycogenolysis and glucose uptake. In adipose tissue, it inhibits lipolysis and fat oxidation.

Advantages and Limitations for Lab Experiments

1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride is a well-characterized and widely used tool compound in scientific research. Its high selectivity for the beta-2 adrenergic receptor and low toxicity make it a valuable tool for studying the role of beta-2 adrenergic receptors in various physiological and pathological conditions. However, its limitations include the fact that it is not a physiological antagonist, meaning that it does not compete with endogenous ligands for receptor binding. This can limit its usefulness in certain experimental settings.

Future Directions

There are a number of future directions for research involving 1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride. One area of interest is the role of beta-2 adrenergic receptors in metabolic disorders, such as obesity and type 2 diabetes. Another area of interest is the development of new beta-2 adrenergic receptor antagonists with improved selectivity and efficacy. Additionally, the use of 1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride in combination with other drugs or therapies may be explored to enhance its therapeutic potential.

Synthesis Methods

1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride can be synthesized by reacting 4-chloro-2-methylphenol with 1-pyrrolidinepropanol in the presence of a base, followed by quaternization with hydrochloric acid. The final product is obtained as a white crystalline powder.

Scientific Research Applications

1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride is mainly used in scientific research to study the role of beta-2 adrenergic receptors in various physiological and pathological conditions. It is also used as a reference compound in the development of new beta-2 adrenergic receptor antagonists.

properties

IUPAC Name

1-(4-chloro-2-methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2.ClH/c1-11-8-12(15)4-5-14(11)18-10-13(17)9-16-6-2-3-7-16;/h4-5,8,13,17H,2-3,6-7,9-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHUVDUAHVJQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(CN2CCCC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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